1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt

Surfactant Science Enhanced Oil Recovery Formulation Chemistry

1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt (CAS 25054-74-4), commonly referred to as didodecylmethylcarboxyl betaine (diC12B), is a zwitterionic surfactant belonging to the alkyl betaine class. It features a unique molecular architecture with two long-chain dodecyl (C12) hydrophobic tails and a single carboxymethyl head group, resulting in an inner salt structure that is net neutral over a wide pH range.

Molecular Formula C27H55NO2
Molecular Weight 425.7 g/mol
CAS No. 25054-74-4
Cat. No. B13757162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt
CAS25054-74-4
Molecular FormulaC27H55NO2
Molecular Weight425.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CC(=O)[O-]
InChIInChI=1S/C27H55NO2/c1-4-6-8-10-12-14-16-18-20-22-24-28(3,26-27(29)30)25-23-21-19-17-15-13-11-9-7-5-2/h4-26H2,1-3H3
InChIKeySENWRKVQPDECGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, Inner Salt (CAS 25054-74-4): Procuring a High-Performance Double-Chain Zwitterionic Surfactant


1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt (CAS 25054-74-4), commonly referred to as didodecylmethylcarboxyl betaine (diC12B), is a zwitterionic surfactant belonging to the alkyl betaine class. It features a unique molecular architecture with two long-chain dodecyl (C12) hydrophobic tails and a single carboxymethyl head group, resulting in an inner salt structure that is net neutral over a wide pH range [1]. This structural feature classifies it as a hydrophobic surfactant with the potential to significantly lower surface and interfacial tensions, making it a candidate for advanced applications in chemical enhanced oil recovery (EOR), as well as roles in detergency and emulsification where high surface activity at low concentrations is required [1].

Why Generic Substitution of CAS 25054-74-4 with Common Betaine Surfactants is Ineffective


While single-chain alkyl betaines like lauryl betaine (C12B) are widely used for their mildness and foam-boosting properties, they cannot replicate the specialized interfacial performance of the double-chain didodecylmethylcarboxyl betaine (diC12B). The presence of two dodecyl chains in diC12B dramatically increases its hydrophobicity, leading to a critical micelle concentration (CMC) that is approximately two orders of magnitude lower than its single-chain counterpart [1]. Similarly, although didodecyldimethylammonium bromide (DDAB) is also a double-chain surfactant, its cationic nature leads to significantly different adsorption and solubilization behaviors compared to the zwitterionic diC12B, directly impacting its efficiency and compatibility in complex reservoir environments [2]. These fundamental physicochemical differences mean that generic substitution not only undermines performance but can lead to formulation failure in demanding applications.

Quantitative Differentiation Evidence for Didodecylmethylcarboxyl Betaine (CAS 25054-74-4)


Critical Micelle Concentration (CMC): diC12B vs. Single-Chain Dodecyl Betaine (C12B)

The CMC of didodecylmethylcarboxyl betaine (diC12B) is 3.7 × 10⁻⁶ mol/L at 25°C, as measured by surface tension [1]. In contrast, the CMC of the single-chain analog, dodecylbetaine (C12B), is 1.1 × 10⁻³ mol/L under comparable conditions [2]. This represents a 297-fold decrease, quantified as a difference of 1.0963 × 10⁻³ mol/L. This dramatic reduction in CMC demonstrates a much higher surface activity and a superior ability to self-assemble into micelles at significantly lower concentrations.

Surfactant Science Enhanced Oil Recovery Formulation Chemistry

Molecular Packing at Interfaces: Cross-Sectional Area of diC12B vs. Sodium Dodecyl Sulfate (SDS)

The saturated adsorption of diC12B at the air/water interface results in a molecular cross-sectional area of ≤0.25 nm² per molecule [1]. This is significantly smaller than that of the common anionic surfactant sodium dodecyl sulfate (SDS), which has a cross-sectional area of 0.5 nm² per molecule [2]. The quantitative difference is a ≥50% reduction in the area occupied per molecule, indicating much tighter molecular packing and a denser, more robust interfacial film.

Surface Chemistry Interfacial Engineering Surfactant Formulation

Solid/Liquid Adsorption Loss: diC12B vs. Homologous Single-Chain Betaines (C12B, C14B, C16B, C18B)

The saturated adsorption of various alkylcarboxylbetaines onto Daqing sandstone at 45°C has been characterized by a layer number (n), defined as the ratio of solid/water to air/water interface adsorption. Single-chain betaines (C12B, C14B, C16B, C18B) exhibit n values between 1.49 and 1.71 [1]. The double-chain diC12B has a significantly lower n value of 1.07 [1]. This value is closer to that of nonionic surfactants (n=0.5-1.0) and considerably lower than the n>2 observed for typical cationic surfactants like DDAB [REFS-1, REFS-2]. This demonstrates that while diC12B has a high adsorption density, it forms fewer surface layers, indicating a different adsorption mechanism that can be advantageous for controlling surfactant retention in porous media.

Adsorption Science Enhanced Oil Recovery Surfactant Retention

Alkali-Free Oil Recovery Performance: diC12B Achieves 18% OOIP in Core Floods

In tertiary oil recovery experiments using natural sandstone cores, a surfactant-polymer (SP) flooding system formulated with diC12B and a polymer, without any added alkali, achieved an incremental oil recovery of 18 ± 1.5% of the original oil in place (OOIP) [1]. This performance was achieved while simultaneously reducing the Daqing crude oil/connate water interfacial tension (IFT) to ultra-low values of approximately 10⁻³ mN/m at 45°C across a wide surfactant concentration range (0.01–0.5 wt%) [1]. This is a class-leading result for an alkali-free system, as the use of conventional alkalis is associated with severe wellbore scaling and formation damage.

Enhanced Oil Recovery Petroleum Engineering Core Flood Analysis

Aqueous Solubility: Symmetric diC12B vs. Asymmetric C18+6B Double-Chain Betaine

A direct comparison shows that the symmetric diC12B has poor aqueous solubility, a limitation for field applications [1]. An asymmetric analog, stearylhexylmethyl carboxyl betaine (C18+6B), with the same total carbon number but an uneven chain length distribution, exhibits much better aqueous solubility while maintaining comparable overall surface activity [1]. Quantitatively, this improvement is reflected in the sandstone adsorption, where C18+6B's saturated adsorption is 30% lower than that of diC12B [1]. This highlights that diC12B's superior hydrophobicity, while driving high surface activity, comes at the cost of solution-handling challenges, and the choice between the two depends on the formulation's primary requirement: maximum hydrophobicity (choose diC12B) or balanced solubility and lower retention (choose C18+6B).

Surfactant Formulation Physical Chemistry Enhanced Oil Recovery

Optimal Application Scenarios for Procuring Didodecylmethylcarboxyl Betaine (CAS 25054-74-4)


Lead Surfactant in Alkali-Free Surfactant-Polymer (SP) Flooding Systems

The most evidence-backed application is as the primary hydrophobic surfactant in alkali-free SP flooding for enhanced oil recovery. Its ultra-low CMC (3.7 × 10⁻⁶ mol/L) and ability to achieve an IFT of ~10⁻³ mN/m against Daqing crude oil at 45°C [1] enable it to mobilize trapped oil without the wellbore scaling and formation damage associated with alkali. Core flood tests have demonstrated a tertiary recovery of 18 ± 1.5% OOIP under these conditions [1], making it a strong candidate for pilot and field-scale EOR projects in mature sandstone reservoirs.

Co-Surfactant for Formulating Ultra-Low IFT Microemulsions

The exceptional hydrophobicity of diC12B can be leveraged by blending it with more hydrophilic surfactants to create synergistic mixtures. This approach has been shown to improve aqueous solubility while maintaining the ability to reach ultra-low IFT [REFS-1 and derived from the C18+6B study]. Such formulations are ideal for ex-situ and in-situ microemulsion generation in chemically enhanced oil recovery, where precise control over interfacial properties is critical for mobilizing residual oil.

Research Tool for Studying Dense Interfacial Films and Lipid Membrane Mimics

The molecular cross-sectional area of ≤0.25 nm², which is half that of SDS [1], makes diC12B an excellent model surfactant for studies requiring tightly packed monolayer films at air/water or oil/water interfaces. This property is valuable in academic and industrial research for investigating interfacial rheology, designing stable capsules, or mimicking the packing density of biological lipid membranes.

Specialty Emulsifier for Highly Hydrophobic Oils and Waxes

The combination of a very low CMC, high surface pressure, and a compact packing area makes diC12B a potential high-performance emulsifier for dispersing heavy, nonpolar oils or waxes in water. Its double-chain structure is expected to interact more effectively with nonpolar phases than single-chain betaines, leading to finer and more stable emulsions, a hypothesis supported by its superior interfacial properties.

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